One paper describes the use of 2-amino-6-bromobenzothiazole as an internal standard in a liquid chromatography-mass spectrometry (LC-MS/MS) bioanalytical assay for a novel anticancer candidate. [] (https://www.semanticscholar.org/paper/be5c690360f7f167752a72a2211e4f517afb5394) This application indicates the suitability of 7-Bromobenzothiazole derivatives as internal standards in analytical techniques due to their distinct chemical properties and compatibility with analytical systems.
Corrosion Inhibition: 2-amino-6-bromobenzothiazole adsorbs onto the copper surface, forming a protective film that hinders the interaction between the corrosive environment and the metal surface. This adsorption occurs through the interaction of the molecule's electron-rich sites with the metal surface. [, ] (https://www.semanticscholar.org/paper/a063ba161a6214a47098b979e14dba47677d81d8, https://www.semanticscholar.org/paper/3b1e7f2cfad463ba44b1d7bdb348ac9af171be8e)
Electrocatalysis and Sensing: In the nitrite sensor, the nickel(II) center in NiTBBTCAPc facilitates the electrochemical oxidation of nitrite. The 6-bromobenzothiazole carboxamide substituents influence the electronic environment around the nickel center, potentially enhancing its electrocatalytic activity and selectivity towards nitrite oxidation. [] (https://www.semanticscholar.org/paper/26590eca9c68d40a0e4cc67b4a8c014b0f02c77e)
The mechanism of action of benzothiazole derivatives can vary depending on the specific structure and substituents present on the compound. For instance, 7-nitro indazole derivatives, which are structurally related to benzothiazoles, have been shown to inhibit nitric oxide synthase (NOS) enzyme activity in various tissues, suggesting a potential mechanism of action for related benzothiazole compounds1. Additionally, the synthesis of 7-carbo-substituted 5-bromo-3-methylindazoles has demonstrated significant inhibitory effects against α-glucosidase activity, which is a key enzyme in carbohydrate metabolism. These compounds also exhibit antioxidant activity through radical scavenging mechanisms2. Furthermore, certain 2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives have been identified as potent antileukemic agents, inducing cell cycle arrest and apoptosis in human leukemia cells3.
Benzothiazole derivatives have been recognized for their antitumor properties. The regiospecific synthesis of 2-arylbenzothiazoles with substitutions on the benzothiazole ring has been developed to target antitumor activity. These compounds have been designed to include both electron-withdrawing and electron-donating substituents, which can influence their biological activity5. Additionally, a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives has shown significant efficacy as antileukemic agents, with certain compounds displaying cytotoxic effects with low IC50 values3.
The inhibitory effects of benzothiazole derivatives on enzymes have been extensively studied. For example, 7-carbo-substituted 5-bromo-3-methylindazoles have shown significant inhibition against α-glucosidase, an enzyme involved in the breakdown of carbohydrates, with some compounds exhibiting greater potency than the standard drug acarbose2. This suggests potential applications in the management of diabetes and other metabolic disorders.
Benzothiazole derivatives have also been investigated for their effects on photosynthesis. Compounds such as 2-alkylthio-6-aminobenzothiazoles and their derivatives have been found to inhibit photosynthetic processes in spinach chloroplasts and chlorophyll production in Chlorella vulgaris. The inhibitory activity was influenced by the length of the alkyl chain and the presence of a bromine atom, indicating a specific interaction with the photosynthetic machinery7.
Benzodiazepines, which share a similar heterocyclic structure with benzothiazoles, have been shown to inhibit BET bromodomains, which are involved in regulating gene expression. Novel 1,2,3-triazolobenzodiazepines have been synthesized and optimized to act as potent BET bromodomain inhibitors, demonstrating significant activity against leukemic cells and downregulation of c-MYC expression6. This suggests that brominated benzothiazole derivatives could potentially be explored for similar applications.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: